molecular formula C16H21BF2O2 B13531275 2-(4-(2,2-Difluoro-1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(2,2-Difluoro-1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13531275
M. Wt: 294.1 g/mol
InChI Key: WNLPUHKKOZAJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2,2-Difluoro-1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropyl group substituted with two fluorine atoms and a boron-containing dioxaborolane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Difluoro-1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group is synthesized by reacting a suitable precursor with a fluorinating agent such as diethylaminosulfur trifluoride.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring through a reaction with a boronic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2-Difluoro-1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-(2,2-Difluoro-1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2,2-Difluoro-1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

    Interact with Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Bind to Receptors: Modulating receptor activity and influencing cellular signaling processes.

    Alter Membrane Permeability: Affecting the transport of molecules across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2,2-Difluoro-1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its:

  • Unique Structural Features : The combination of a cyclopropyl group with fluorine atoms and a dioxaborolane ring.
  • Versatility in Reactions : Its ability to undergo various chemical reactions, making it a valuable reagent in organic synthesis.
  • Potential Applications : Its diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C16H21BF2O2

Molecular Weight

294.1 g/mol

IUPAC Name

2-[4-(2,2-difluoro-1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H21BF2O2/c1-13(2)14(3,4)21-17(20-13)12-8-6-11(7-9-12)15(5)10-16(15,18)19/h6-9H,10H2,1-5H3

InChI Key

WNLPUHKKOZAJOE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.